Samarium(III)-oxalat-decahydrat

Description

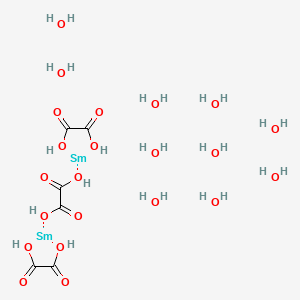

Samarium(III) oxalate decahydrate (Sm₂(C₂O₄)₃·10H₂O) is a coordination compound of samarium in the +3 oxidation state, coordinated by oxalate ligands and ten water molecules. This compound is primarily used as a precursor for synthesizing high-purity samarium oxide (Sm₂O₃) via thermal decomposition . Its crystalline structure is hypothesized to be monoclinic, analogous to other lanthanide oxalate decahydrates like berkelium(III) sesquioxalate decahydrate . The decahydrate form is notable for its stability under ambient conditions, though it undergoes dehydration and decomposition at elevated temperatures.

Properties

IUPAC Name |

oxalic acid;samarium;decahydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H2O4.10H2O.2Sm/c3*3-1(4)2(5)6;;;;;;;;;;;;/h3*(H,3,4)(H,5,6);10*1H2;; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKPDQYODFRQYAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.O.O.O.O.O.O.O.O.O.O.[Sm].[Sm] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H26O22Sm2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

751.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Samarium(III)-oxalat-decahydrat typically involves the reaction of samarium(III) salts with oxalic acid in an aqueous solution. The reaction conditions include maintaining a specific pH and temperature to ensure the formation of the desired compound.

Industrial Production Methods

In an industrial setting, the production of This compound may involve large-scale reactions using samarium(III) oxide or samarium(III) chloride as starting materials. These materials are reacted with oxalic acid under controlled conditions to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

Samarium(III)-oxalat-decahydrat: can undergo various types of chemical reactions, including:

Oxidation: : The compound can be oxidized to form samarium(III) oxide.

Reduction: : Reduction reactions can convert the compound back to samarium(III) salts.

Substitution: : Substitution reactions can replace the oxalate ion with other ligands.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The reactions are typically carried out in aqueous or organic solvents under controlled temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions include samarium(III) oxide, samarium(III) chloride, and various substituted samarium complexes.

Scientific Research Applications

Chemistry

- Precursor for Synthesis : Samarium(III) oxalate decahydrate is commonly used as a precursor for synthesizing other samarium compounds. This includes the production of samarium oxides and other complex materials through thermal decomposition or chemical reactions under controlled conditions .

- Catalysis : The compound has been investigated for its catalytic properties in various chemical reactions, contributing to advancements in synthetic methodologies.

Biology

- Role in Biological Systems : Research has explored the role of rare earth elements like samarium in biological systems. Samarium(III) oxalate decahydrate has been used in studies examining the interaction of rare earth elements with biological molecules, potentially influencing enzyme activity and cellular processes .

Medicine

- Therapeutic Applications : There is ongoing research into the potential therapeutic uses of samarium compounds, including their application in cancer treatment. The unique properties of samarium ions may allow for targeted drug delivery systems or radiotherapy applications due to their ability to emit beta particles .

Industry

- Luminescent Materials : Samarium(III) oxalate decahydrate is utilized in the production of luminescent materials, which are essential in display technologies and lighting applications. The photoluminescent properties of this compound make it suitable for use in phosphors .

- Optoelectronics : The material's ability to form high-quality single crystals has significant implications for optoelectronic devices. Studies have shown that these crystals exhibit strong orange-red emissions, making them candidates for optical amplification applications .

Spectroscopic studies have revealed that samarium(III) oxalate decahydrate exhibits distinct absorption and emission characteristics. The electric dipole transition probabilities and branching ratios from the level of Sm³⁺ ions have been calculated, indicating efficient photoluminescence with a peak emission around 595 nm . These properties enhance its applicability in optical devices.

Case Study 1: Growth of Single Crystals

A study focused on the growth of single crystals of samarium(III) oxalate decahydrate using a single diffusion gel technique. The researchers optimized conditions to produce transparent crystals with well-defined hexagonal morphology over two weeks. Characterization techniques such as X-ray diffraction confirmed the monoclinic structure, while thermogravimetric analysis validated the presence and stability of water molecules within the crystal lattice .

Case Study 2: Photoluminescent Properties

Another investigation examined the photoluminescent properties of samarium(III) oxalate decahydrate crystals. The study highlighted their potential use in optical amplification due to strong emissions at specific wavelengths. This characteristic is particularly advantageous for applications in lasers and display technologies, where efficient light emission is crucial .

Mechanism of Action

The mechanism by which Samarium(III)-oxalat-decahydrat exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to biological or chemical changes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural Properties of Lanthanide Oxalates

*Inferred from structural analogies to isostructural lanthanide oxalates .

Key Findings :

- Samarium(III) oxalate decahydrate shares a decahydrate configuration with berkelium(III) analogs, whereas cerium(III) oxalate forms a nonahydrate . The additional water molecule in decahydrates may influence solubility and thermal stability.

- Monoclinic symmetry is common among lanthanide oxalates, suggesting similar packing efficiencies and coordination geometries .

Thermal Decomposition and Stability

Table 2: Thermal Properties of Samarium Compounds

| Compound | Decomposition Pathway | Decomposition Products | ΔH (kJ/mol)* |

|---|---|---|---|

| Samarium(III) oxalate decahydrate | Sm₂(C₂O₄)₃·10H₂O → Sm₂O₃ + CO₂ + H₂O | Sm₂O₃, CO₂, H₂O | -928.5† |

| Samarium(III) nitrate hexahydrate | Sm(NO₃)₃·6H₂O → Sm₂O₃ + NO₂ + H₂O | Sm₂O₃, NO₂, H₂O | - |

| Cerium(III) oxalate nonahydrate | Ce₂(C₂O₄)₃·9H₂O → CeO₂ + CO₂ + H₂O | CeO₂, CO₂, H₂O | - |

*ΔH values for samarium compounds derived from sulfate and oxide thermochemistry .

†Calculated from samarium sulfate’s heat of formation (-928.5 ± 1.6 kcal/mol) .

Key Findings :

- Samarium(III) oxalate decahydrate decomposes exothermically to Sm₂O₃, similar to nitrate precursors, but without releasing toxic NO₂ .

- Cerium(III) oxalate forms CeO₂ upon decomposition, highlighting lanthanide-specific redox behavior (Ce³⁺ → Ce⁴⁺) absent in samarium .

Solubility and Reactivity

Table 3: Solubility in Polar Solvents (25°C)

*Estimated based on lanthanide oxalate trends.

Key Findings :

Q & A

Q. What is the standard laboratory synthesis method for Samarium(III) oxalate decahydrate?

Samarium(III) oxalate decahydrate is typically synthesized via precipitation. Dissolve Samarium(III) chloride hexahydrate (CAS 13465-55-9) in deionized water, then add a stoichiometric excess of oxalic acid dihydrate under continuous stirring. Adjust the pH to ~3.0–4.0 using dilute ammonium hydroxide to ensure complete precipitation. Filter the white precipitate, wash with cold water to remove chloride ions (tested via silver nitrate), and dry at 40–50°C under vacuum . Purity (≥99.9%) can be confirmed by inductively coupled plasma optical emission spectrometry (ICP-OES) .

Q. Which spectroscopic and thermal analysis techniques are critical for characterizing Samarium(III) oxalate decahydrate?

- X-ray diffraction (XRD): Confirms crystallinity and phase purity by matching peaks with reference data (e.g., JCPDS 24-1143) .

- Fourier-transform infrared spectroscopy (FTIR): Identifies oxalate ligand coordination (C=O stretching at ~1,630 cm⁻¹ and Sm–O bonds at ~450 cm⁻¹) .

- Thermogravimetric analysis (TGA): Reveals dehydration steps (10 H₂O molecules lost between 50–200°C) and oxalate decomposition to Sm₂O₃ above 400°C .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported CAS numbers for Samarium(III) oxalate hydrates?

Conflicting CAS numbers (e.g., 14175-03-2 for hexahydrate vs. 3252-68-4 for decahydrate) arise from hydration state variations. To resolve:

Q. What methodological challenges arise in ensuring phase purity during synthesis, and how are they addressed?

Common challenges include:

- Byproduct formation: Residual SmCl₃ or oxalic acid due to incomplete washing. Mitigate via repeated washing with ethanol/water mixtures .

- Hydration variability: Control drying temperature (≤50°C) to retain decahydrate structure. Use dynamic vapor sorption (DVS) to monitor hydration stability .

- Contamination: Use high-purity precursors (≥99.9%) and inert atmosphere handling to avoid oxide formation .

Q. How does the thermal decomposition mechanism of Samarium(III) oxalate decahydrate inform its use in materials synthesis?

TGA-MS data show three stages:

- Dehydration (50–200°C): Loss of 10 H₂O molecules.

- Oxalate decomposition (200–400°C): Release of CO and CO₂, forming Sm₂(C₂O₄)₃ → Sm₂O₂CO₃ intermediates.

- Final calcination (>500°C): Conversion to Sm₂O₃. This pathway is leveraged to synthesize Sm₂O₃ nanoparticles by calcining at 600°C for 2 hours, with particle size controlled via heating rate .

Q. What role does Samarium(III) oxalate decahydrate play in catalytic or photocatalytic applications?

- Redox catalysis: Sm³⁺/Sm²⁺ transitions facilitate electron transfer in organic oxidations (e.g., alcohol to ketone conversions).

- Photocatalysis: When calcined to Sm₂O₃, it exhibits UV-driven activity for dye degradation (e.g., methylene blue). Enhance efficiency by doping with transition metals (e.g., Fe³⁺) via co-precipitation .

- Mechanistic studies: Use in situ FTIR or X-ray absorption spectroscopy (XAS) to probe active sites during reactions .

Data Contradiction Analysis

Q. Why do different sources report varying decomposition temperatures for Samarium(III) oxalate decahydrate?

Discrepancies (e.g., 400°C vs. 450°C for Sm₂O₃ formation) stem from:

- Heating rate: Faster rates (>10°C/min) delay decomposition due to kinetic lag.

- Atmosphere: Oxidative (air) vs. inert (N₂) conditions alter intermediate stability.

- Sample morphology: Nanopowders decompose at lower temperatures than bulk crystals .

Methodological Best Practices

- Handling: Store in desiccators with silica gel to prevent hydration loss. Use gloveboxes for air-sensitive experiments .

- Safety: Avoid inhalation of decomposition gases (e.g., CO). Use fume hoods during calcination .

- Reproducibility: Document synthesis parameters (pH, stirring rate, drying time) to ensure batch consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.